molecular formula C13H15NO B182482 Spiro[cyclohexane-1,3'-indolin]-2'-one CAS No. 4933-14-6

Spiro[cyclohexane-1,3'-indolin]-2'-one

Cat. No. B182482
CAS RN: 4933-14-6
M. Wt: 201.26 g/mol
InChI Key: LLHRWZOIAVWPKH-UHFFFAOYSA-N
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Description

Spiro[cyclohexane-1,3’-indolin]-2’-one is a compound that has at least two molecular rings with only one common atom . This compound is an important structural motif for many bioactive natural products as well as for medicinal agents .


Synthesis Analysis

Spiro[cyclohexane-1,3’-indolin]-2’-one can be synthesized through various methods. One method involves the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides in one pot with a short reaction time . Another method involves organocatalytic reactions of 3-olefinic oxindoles and pentane-1,5-dial .


Molecular Structure Analysis

The molecular structure of Spiro[cyclohexane-1,3’-indolin]-2’-one is characterized by X-ray single crystallography and several spectroscopy methods such as infra-red (IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR) spectroscopy, and carbon 13 NMR (13C-NMR) spectroscopy .


Chemical Reactions Analysis

Spiro[cyclohexane-1,3’-indolin]-2’-one can undergo various chemical reactions. For instance, it can participate in Diels−Alder reactions between various dienes and 3-methyleneindolinones . It can also undergo organocatalytic Michael/Aldol cascade reactions involving 3-olefinic oxindole and pentane-1,5-dial .

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • Diastereoselective Synthesis: An efficient protocol for the synthesis of spiro[cyclohexane-1,3'-indolin]-3-en-2'-ones, demonstrating diastereoselectivity, was developed using a HOAc-mediated domino reaction in ionic liquid [Bmim]Br (Yang, Sun, & Yan, 2018).
  • New Synthetic Pathways: A novel method for synthesizing spiro[cyclohexane-1,3'-indoline]-2',4-diones was established, involving multiple steps and yielding derivatives transformed into spiro[cyclohexa-2,5-dien-1,3'-indoline]-2',4-diones (Beccalli, Clerici, & Gelmi, 2003).
  • Facile Synthesis Approach: Spiro[cyclohexane-1,3’-indoline]-2,2’-diones were synthesized efficiently through the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides, indicating their potential in the total synthesis of natural products (Katayama & Nishino, 2019).

Application in Natural Product Synthesis

  • Manganese(III)-Based Oxidative Cyclization: This method was used for the synthesis of spiroindolinones, showing its efficiency in producing desired spiro[cycloalkane-1,3'-indoline]-2,2'-diones in high yields. The versatility of this method is evident in the easy conversion of the carbonyl functional group of 1'-methylspiro[cyclohexane-1,3'-indoline]-2,2'-dione (Katayama & Nishino, 2019).

Advanced Organic Synthesis Techniques

  • Catalyst-Free Cyclopropanation: Demonstrating a highly diastereoselective reaction, substituted 3-methyleneindolin-2-ones were cyclopropanated with ethyl diazoacetate, yielding spiro[cyclopropane-1,3'-indolin]-2'-ones without any catalyst (Maurya et al., 2014).

Multicomponent Transformations and Reactions

  • Alum Catalyzed Synthesis: Utilizing alum (KAl(SO4)2·12H2O) as a catalyst, a simple and efficient method was developed for the synthesis of functionalized spiro[chromeno[2,3-d]pyrimidine-5,3'-indoline]-tetraones in ionic liquid media (Moghaddam et al., 2012).
  • Counteranion Synergistic Organocatalysis: This method enabled efficient construction of chiral spiro[cyclohexane-1,3'-indoline]-2',3-diones, utilizing a cinchona-based chiral primary amine and a BINOL-phosphoric acid, showcasing the potential for creating novel chiral molecules (Lan et al., 2011).

Potential Applications in Medicine

  • Anticancer Activity: Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones were synthesized and evaluated for their anticancer activity against various human cancer cell lines, with some compounds showing promising results (Reddy et al., 2015).

properties

IUPAC Name

spiro[1H-indole-3,1'-cyclohexane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-12-13(8-4-1-5-9-13)10-6-2-3-7-11(10)14-12/h2-3,6-7H,1,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHRWZOIAVWPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512368
Record name Spiro[cyclohexane-1,3'-indol]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[cyclohexane-1,3'-indolin]-2'-one

CAS RN

4933-14-6
Record name Spiro[cyclohexane-1,3'-indol]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of oxindole (25 g, 0.19 mol) in anhydrous tetrahydrofuran (800 cm3) was cooled to −20° C., then n-butyllithium (2.5M in hexanes, 152 cm3, 0.38 mol) was added slowly followed by N,N,N′,N′-tetramethylethylenediamine (51 cm3, 0.38 mol,). After 15 min. 1,5-diiodopentane (174 g, 0.54 mol) was added slowly and the mixture was allowed to warm to room temperature. After stirring for 16 h. saturated aqueous ammonium chloride solution (1 L) and EtOAc (1 L) were added. After 15 min., the layers were separated and the aqueous phase was extracted with EtOAc (×2). The combined organic layers were extracted with hydrochloric acid (1N), then washed with brine (500 cm3), dried (MgSO4), and concentrated to obtain an oil. The oil was triturated with hexane (200 cm3) and benzene (20 cm3). The precipitate was collected and dried in vacuo to obtain the subtitled compound (26.3 g, 69.6%) as colorless crystals: mp 110–114° C.; 1H NMR (DMSO-d6) δ 1.67 (m, 10H), 6.84 (d, 1H, J=8 Hz), 6.94 (t, 1H, J=8 Hz), 7.17 (t, 1H, J=8 Hz), 7.44 (d, 1H, J=8 Hz), 10.3 (s, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
152 mL
Type
reactant
Reaction Step Two
Quantity
51 mL
Type
reactant
Reaction Step Three
Quantity
174 g
Type
reactant
Reaction Step Four
Quantity
1 L
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Yield
69.6%

Synthesis routes and methods II

Procedure details

A solution of oxindole (25 g, 0.19 mol) in anhydrous tetrahydrofuran (800 cm3) was cooled to −20° C. then n-butyllithium (2.5M in hexanes, 152 cm3, 0.38 mol) was added slowly followed by N,N,N′,N′-tetramethylethylenediamine (51 cm3, 0.38 mol,). After 15 min. 1,5-dilodopentane (174 g, 0.54 mol) was added slowly and the mixture was allowed to warm to room temperature. After stirring for 16 h. saturated aqueous ammonium chloride solution (1L) and EtOAc (1L) were added. After 15 min., the layers were separated and the aqueous phase was extracted with EtOAc (×2). The combined organic layers were extracted with hydrochloric acid (1N), then washed with brine (500 cm3), dried (MgSO4), and concentrated to obtain an oil. The oil was triturated with hexane (200 cm3) and benzene (20 cm3). The precipitate was collected and dried in vacuo to obtain the subtitled compound (26.3 g, 69.6%) as colorless crystals: mp 110-114° C.; 1H NMR (DMSO-d6) δ 1.67 (m, 10H), 6.84 (d, 1H, J=8 Hz) 6.94 (t, 1H, J=8 Hz), 7.17 (t, 1H, J=8 Hz), 7.44 (d, 1H, J=8 Hz), 10.3 (S, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
152 mL
Type
reactant
Reaction Step Two
Quantity
51 mL
Type
reactant
Reaction Step Three
[Compound]
Name
1,5-dilodopentane
Quantity
174 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
69.6%

Synthesis routes and methods III

Procedure details

To a solution of 5′-bromospiro[cyclohexane-1,3′-[3H]indol]-2′(1′H)-one (1.00 g, 3.57 mmol) in dimethoxyethane (20 cm3) was added tetrakis(triphenylphosphine)palladium (0.20 g, 0.17 mmol) under nitrogen. After 15 min. 3-formylphenylboronic acid (1.00 g, 6.93 g) was added followed by potassium carbonate (2.90 g, 21 mmol) in water (10 cm3). After 20 h at reflux, the mixture was cooled poured into water and extracted with EtOAc (×3). The combined organic extract was washed with sat. brine, dried (MgSO4) and evaporated. The residue was purified by column chromatography (SiO2, EtOAc: hexane, gradient elution) to afford the title compound (0.66 g, 2.15 mmol, 60%) as a white solid, 1H NMR (CDCl3) δ 1.65-1.85 (m, 6H), 1.86-2.08 (m, 4H), 7.22 (d, 1H, J=8 Hz), 7.48 (dd, 1Hz), J=8, 2 Hz), 7.61 (t, 1H, J=8 Hz), 7.66 (d, 1H, J=2 Hz), 7.81-7.88 (m, 2H), 8.06 (t, 1H, J=2 Hz), 8.30 (s, 1H, br); MS ((+)ESI) m/z 306 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2.9 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
60%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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